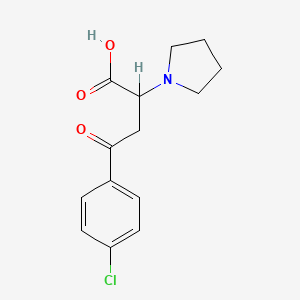

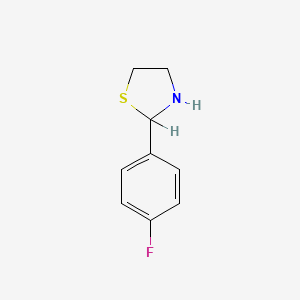

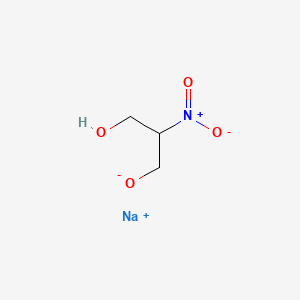

![molecular formula C25H16O3 B1305354 Spiro[fluoren-9,9'-xanthen]-3',6'-diol CAS No. 4081-00-9](/img/structure/B1305354.png)

Spiro[fluoren-9,9'-xanthen]-3',6'-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol is a complex organic compound characterized by its unique spiro structure, which consists of two fused ring systems: fluorene and xanthene

Wissenschaftliche Forschungsanwendungen

Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.

Wirkmechanismus

Zukünftige Richtungen

Due to their facile one-pot synthetic route and the variety of molecular designs, SFXs are expected to become new spiro functional materials that replace spirobifluorene (SBF) . They have shown great potential in first-generation fluorescent OLEDs (FOLEDs) and second-generation phosphorescent OLEDs (PhOLEDs) . Recently, they have achieved outstanding performance in third-generation thermally activated delayed fluorescence (TADF) OLEDs . The joining of two high-potential building blocks – the spiro [fluorene-9,9′-xanthene] and diketopyrrolopyrrole – demonstrates a new strategy where the device performance validates its use as a potential, three-dimensional non-fullerene acceptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol typically involves a multi-step process. One common method is the Buchwald-Hartwig amination reaction, which couples an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents are often explored to achieve these goals.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced spiro compounds.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced spiro compounds.

Substitution: Substituted aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Spiro[fluorene-9,9’-xanthene]-2,7-diamine: Another spiro compound with similar structural features but different functional groups, used in similar applications.

Spiro[fluorene-9,9’-xanthene]-2,2’,7,7’-tetramine: Known for its use in organic semiconductors and solar cells.

Uniqueness

Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol is unique due to its specific functional groups, which impart distinct photophysical and chemical properties. These properties make it particularly suitable for applications requiring high charge mobility and stability under operational conditions.

Eigenschaften

IUPAC Name |

spiro[fluorene-9,9'-xanthene]-3',6'-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O3/c26-15-9-11-21-23(13-15)28-24-14-16(27)10-12-22(24)25(21)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQUBBFVYUHQRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389294 |

Source

|

| Record name | Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4081-00-9 |

Source

|

| Record name | Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the one-pot synthesis method described in the paper?

A1: The research presents a convenient and efficient one-pot synthesis method for spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives []. Traditionally, multi-step syntheses are often complex, time-consuming, and result in lower overall yields. This novel one-pot method utilizes readily available starting materials (fluorenones and resorcinol) and p-toluenesulfonic acid as a catalyst. This approach offers several advantages, including reduced reaction time, simplified procedures, and improved yields, making it a more practical and cost-effective method for synthesizing these compounds []. This is particularly beneficial for exploring the potential applications of spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives in various fields.

Q2: What are the potential applications of the synthesized compounds?

A2: While the paper focuses primarily on the synthesis method [], spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives, particularly those with halogen, alkyl, phenyl, and ester substituents, are structurally intriguing for various applications. They could be further explored as potential building blocks for:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

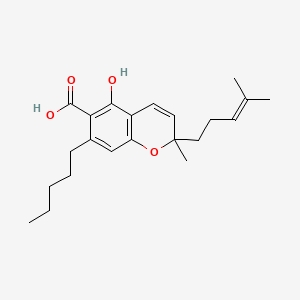

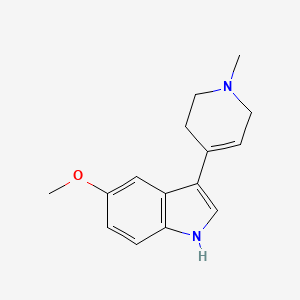

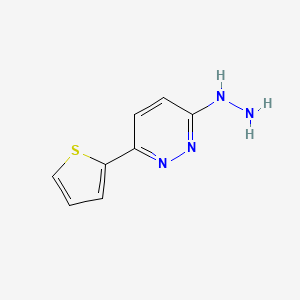

![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)

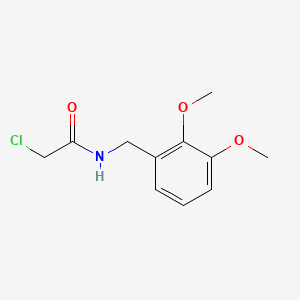

![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)